molecular formula C14H12ClN3O2S B6596596 4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide CAS No. 165668-25-7

4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide

Cat. No. B6596596
CAS RN: 165668-25-7
M. Wt: 321.8 g/mol
InChI Key: BBZBFSPWJFJXHM-UHFFFAOYSA-N
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Description

4-Amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide, commonly referred to as 4-Amino-7-Chloro-Indole-1-Sulfonamide (ACIS), is a synthetic compound with a wide range of applications in the scientific and medical research fields. It has been used in various studies for its ability to inhibit certain enzymes and proteins, as well as to modulate specific cellular pathways. ACIS has been found to have a number of biochemical and physiological effects, making it an important tool for research in many areas.

Scientific Research Applications

4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide has been used in a wide range of scientific research applications. It has been used to study the inhibition of enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). It has also been used in studies of the modulation of cellular pathways, such as the MAPK pathway. 4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide has also been used in studies of the regulation of gene expression, as well as in studies of the regulation of cell growth and differentiation.

Mechanism of Action

The mechanism of action of 4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide is not fully understood. It is believed to act as an inhibitor of enzymes and proteins, as well as to modulate specific cellular pathways. It is thought to interact with various receptors and enzymes in the body, which can then lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. It has also been found to modulate the MAPK pathway, as well as to regulate gene expression and cell growth and differentiation. In addition, 4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide is a useful tool for laboratory experiments due to its ability to inhibit enzymes and modulate pathways. It is relatively easy to synthesize, and can be used in a variety of experiments. However, it is important to note that 4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide can be toxic in high concentrations, and should be used with caution. Additionally, it can be difficult to obtain pure 4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide, as it is often contaminated with other compounds.

Future Directions

There are a number of potential future directions for research involving 4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide. These include further studies into its mechanism of action and its ability to inhibit enzymes and modulate pathways. Additionally, there is potential for further research into its anti-inflammatory, anti-tumor, and anti-oxidant properties. Finally, there is potential for the development of new synthetic methods to improve the purity of 4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide, as well as to reduce its toxicity.

Synthesis Methods

4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide is synthesized through a condensation reaction between 4-amino-benzene-1-sulfonamide and 7-chloro-1H-indole. The reaction is catalyzed by a strong base, such as sodium hydroxide, and is carried out in an aqueous solution. The reaction is typically carried out at a temperature of 80-90°C for a period of 3-4 hours. Following the reaction, the product is then isolated and purified through a series of chromatographic techniques.

properties

IUPAC Name

4-amino-N-(3-chloro-1H-indol-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c15-12-8-17-14-11(12)2-1-3-13(14)18-21(19,20)10-6-4-9(16)5-7-10/h1-8,17-18H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZBFSPWJFJXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)N)NC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437664
Record name Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)-

CAS RN

165668-25-7
Record name Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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